(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one
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Overview
Description
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside ((2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one) is a benzoxazinoid compound predominantly found in maize (Zea mays). It is a secondary metabolite that plays a crucial role in plant defense mechanisms against herbivores and pathogens . This compound is known for its allelopathic properties, which means it can inhibit the growth of competing plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one involves the conversion of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) to DIMBOA, followed by glucosylation to form this compound . The key enzymes involved in this process are BENZOXAZINLESS6 (BX6) and BENZOXAZINLESS7 (BX7) . BX6 catalyzes the hydroxylation of DIBOA-glucoside to form 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside, which is then methylated by BX7 to produce this compound .
Industrial Production Methods
Industrial production of this compound is primarily achieved through biotechnological methods involving the use of genetically modified maize plants that overexpress the BX6 and BX7 enzymes . This approach ensures a high yield of this compound and is more sustainable compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide is commonly used for methylation reactions.
Major Products
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one exerts its effects through several mechanisms:
Comparison with Similar Compounds
(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one is unique compared to other benzoxazinoids due to its specific methylation pattern and glucosylation . Similar compounds include:
2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA): The precursor to this compound.
2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOAGlc): A methylated derivative of this compound.
5-O-Methyl-(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one: Another methylated derivative of this compound.
This compound stands out due to its specific role in maize defense and its unique biosynthetic pathway involving BX6 and BX7 enzymes .
Properties
Molecular Formula |
C15H19NO10 |
---|---|
Molecular Weight |
373.31 g/mol |
IUPAC Name |
(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15+/m1/s1 |
InChI Key |
WTGXAWKVZMQEDA-FYPHCDFOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)[C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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